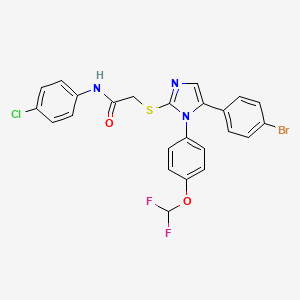

![molecular formula C18H23N7 B2512303 [1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine CAS No. 878065-36-2](/img/structure/B2512303.png)

[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” is a chemical compound that has been studied for its potential applications in pharmaceutical development and bioactive compound synthesis. It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Synthesis Analysis

The compound is synthesized as part of a new set of small molecules designed as novel CDK2 targeting compounds . The series includes pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds, as well as thioglycoside derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the compound’s design as a novel CDK2 targeting compound .

Chemical Reactions Analysis

The compound is part of a series of molecules designed to inhibit CDK2 . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .

科学的研究の応用

Anti-inflammatory Applications

Research conducted by Auzzi et al. (1983) highlighted the synthesis of pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties. They found that modifications in the structure could lead to compounds with significant anti-inflammatory activity and a better therapeutic index compared to reference drugs, without ulcerogenic activity. This suggests a potential application in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis suggested that these compounds could serve as potential anticancer and anti-inflammatory agents, highlighting their broad therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Applications

A study on the synthesis and biological evaluation of pyrimidine derivatives incorporated into polyurethane varnish for surface coating and printing ink paste demonstrated very good antimicrobial effects. This research points towards the application of such compounds in enhancing the antimicrobial properties of surface coatings and inks (El‐Wahab et al., 2015).

Enzyme Inhibition for Cognitive Impairment Treatment

Li et al. (2016) discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) from a set of 3-aminopyrazolo[3,4-d]pyrimidinones. These inhibitors, particularly ITI-214, showed picomolar inhibitory potency and are under clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

Phosphodiesterase-5 (PDE-5) Inhibitors

Su et al. (2021) evaluated novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives for their anti-phosphodiesterase-5 (PDE-5) activity. They identified compounds with significant inhibitory activity, suggesting potential applications in treating erectile dysfunction and other related conditions (Su et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

1-methyl-N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7/c1-13-4-6-14(7-5-13)20-16-15-12-19-24(3)17(15)22-18(21-16)25-10-8-23(2)9-11-25/h4-7,12H,8-11H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAUGNUWFYJMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2512220.png)

![Pyrazolo[1,5-a]pyrimidine-3-amidoxime](/img/structure/B2512225.png)

![8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2512227.png)

![rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2512228.png)

![2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2512231.png)

![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2512233.png)

![1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride](/img/structure/B2512234.png)

![2-(Oxan-4-yl)-5-[(5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2512235.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2512240.png)